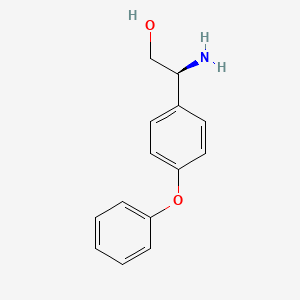
(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is a chiral compound with a phenoxyphenyl group attached to an aminoethanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol typically involves the reaction of 4-phenoxybenzaldehyde with a suitable amine, followed by reduction. One common method involves the use of sodium borohydride as a reducing agent in an ethanol solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenoxyphenyl moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzaldehyde, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenoxyphenyl ring.
科学研究应用
(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar in structure but with a methoxy group instead of a phenoxy group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different functional groups.
Uniqueness
(s)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and phenoxyphenyl groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
生物活性
(S)-2-Amino-2-(4-phenoxyphenyl)ethan-1-ol, also known as (S)-2-amino-2-(4-phenoxyphenyl)ethanol, is a chiral organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17NO
- Molecular Weight : 229.27 g/mol
- Structural Features : The compound contains an amino group, a hydroxyl group, and a phenoxyphenyl moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets and signaling pathways. It acts as a ligand for various receptors, modulating their activity and influencing cellular functions. This compound has shown promise in therapeutic applications, particularly in neurology and psychiatry, where it may exhibit neuroprotective effects.
Biological Activity
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
- Anticancer Potential : Studies have suggested that the compound may interact with cancer-related pathways, making it a candidate for further investigation in cancer therapeutics .
- Binding Affinity : The compound's ability to bind to specific receptors or enzymes has been confirmed through various assays, indicating its potential to modulate biological pathways effectively.
Table 1: Summary of Biological Activities
Research Insights
A study highlighted the synthesis and evaluation of this compound analogs, demonstrating significant receptor binding affinity and subsequent modulation of signaling pathways associated with cell survival and proliferation . Additionally, docking studies have shown favorable interactions with target proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(4-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-14(10-16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2/t14-/m1/s1 |
InChI 键 |
LMSNUMFFSQXLQO-CQSZACIVSA-N |
手性 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[C@@H](CO)N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















